molecular formula C38H50O9 B14788315 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

Cat. No.: B14788315
M. Wt: 650.8 g/mol
InChI Key: KVTUJCVXNLQMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione involves several steps. The synthetic route typically includes the following steps:

    Formation of the xanthene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Functionalization of the cyclohexenyl ring:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in its activity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other xanthene derivatives and hydroxylated organic molecules. Compared to these compounds, 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione is unique due to its specific functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C38H50O9

Molecular Weight

650.8 g/mol

IUPAC Name

6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

InChI

InChI=1S/C38H50O9/c1-15(2)18(22-29(42)35(7,8)33(45)36(9,10)30(22)43)20-26(40)21-19(16(3)4)23-31(44)37(11,12)34(46)38(13,14)32(23)47-28(21)24(27(20)41)25(39)17(5)6/h15-19,40-42H,1-14H3

InChI Key

KVTUJCVXNLQMJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)C(C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O

Origin of Product

United States

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